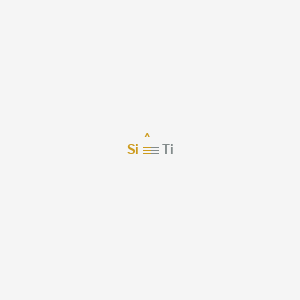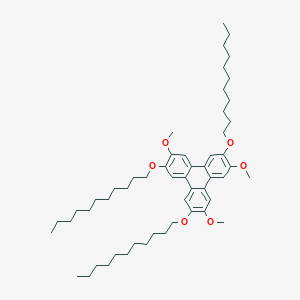
magnesium;1-chloro-2-ethylbenzene-4-ide;bromide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Magnesium;1-chloro-2-ethylbenzene-4-ide;bromide is an organomagnesium compound that belongs to the class of Grignard reagents. These reagents are widely used in organic synthesis due to their ability to form carbon-carbon bonds. The compound is characterized by the presence of a magnesium atom bonded to a bromide ion and a 1-chloro-2-ethylbenzene-4-ide moiety.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of magnesium;1-chloro-2-ethylbenzene-4-ide;bromide typically involves the reaction of 1-chloro-2-ethylbenzene with magnesium in the presence of an anhydrous ether solvent such as diethyl ether or tetrahydrofuran (THF). The reaction is carried out under an inert atmosphere, usually nitrogen or argon, to prevent the reaction mixture from reacting with moisture or oxygen. The general reaction scheme is as follows:
1-chloro-2-ethylbenzene+Mg→this compound
Industrial Production Methods
In industrial settings, the production of this compound follows similar principles but on a larger scale. The process involves the use of large reactors equipped with efficient stirring mechanisms to ensure proper mixing of reactants. The reaction conditions are carefully controlled to optimize yield and purity. The product is typically purified by distillation or recrystallization.
Chemical Reactions Analysis
Types of Reactions
Magnesium;1-chloro-2-ethylbenzene-4-ide;bromide undergoes several types of chemical reactions, including:
Nucleophilic Addition: Reacts with carbonyl compounds to form alcohols.
Substitution Reactions: Can participate in nucleophilic substitution reactions with various electrophiles.
Oxidation and Reduction: Can be oxidized or reduced under specific conditions.
Common Reagents and Conditions
Carbonyl Compounds: Aldehydes and ketones are common reactants in nucleophilic addition reactions.
Electrophiles: Alkyl halides and acyl chlorides are typical electrophiles in substitution reactions.
Oxidizing Agents: Hydrogen peroxide or other peroxides can be used for oxidation.
Reducing Agents: Lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) for reduction.
Major Products
Alcohols: Formed from the reaction with carbonyl compounds.
Substituted Benzenes: Result from nucleophilic substitution reactions.
Scientific Research Applications
Magnesium;1-chloro-2-ethylbenzene-4-ide;bromide has a wide range of applications in scientific research:
Organic Synthesis: Used as a key reagent in the formation of carbon-carbon bonds.
Polymer Chemistry: Acts as a catalyst in the polymerization of certain monomers.
Pharmaceuticals: Employed in the synthesis of complex drug molecules.
Material Science: Utilized in the preparation of advanced materials with specific properties.
Mechanism of Action
The compound exerts its effects primarily through its role as a nucleophile. The magnesium atom, being electropositive, facilitates the formation of a carbon-magnesium bond, which is highly reactive. This bond can attack electrophilic centers in other molecules, leading to the formation of new carbon-carbon bonds. The mechanism involves the formation of a transition state where the nucleophilic carbon attacks the electrophilic center, followed by the formation of the final product.
Comparison with Similar Compounds
Similar Compounds
- Magnesium;1-chloro-2-methylbenzene-4-ide;bromide
- Magnesium;1-chloro-2-propylbenzene-4-ide;bromide
- Magnesium;1-chloro-2-butylbenzene-4-ide;bromide
Uniqueness
Magnesium;1-chloro-2-ethylbenzene-4-ide;bromide is unique due to its specific substituent pattern, which imparts distinct reactivity and selectivity in chemical reactions. The presence of the ethyl group influences the steric and electronic properties of the compound, making it suitable for specific synthetic applications that other similar compounds may not be able to achieve.
Properties
Molecular Formula |
C8H8BrClMg |
|---|---|
Molecular Weight |
243.81 g/mol |
IUPAC Name |
magnesium;1-chloro-2-ethylbenzene-4-ide;bromide |
InChI |
InChI=1S/C8H8Cl.BrH.Mg/c1-2-7-5-3-4-6-8(7)9;;/h4-6H,2H2,1H3;1H;/q-1;;+2/p-1 |
InChI Key |
GNCIMLOYDWPVFI-UHFFFAOYSA-M |
Canonical SMILES |
CCC1=C(C=C[C-]=C1)Cl.[Mg+2].[Br-] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


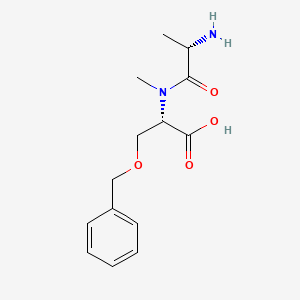
![(2,5-Dioxopyrrolidin-1-yl) 4-[(4-chlorophenyl)methyl]piperazine-1-carboxylate](/img/structure/B12640512.png)
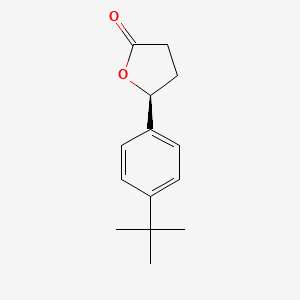

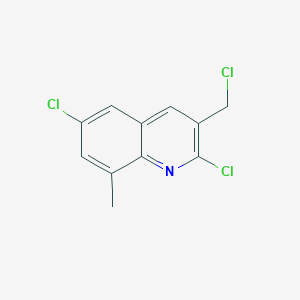
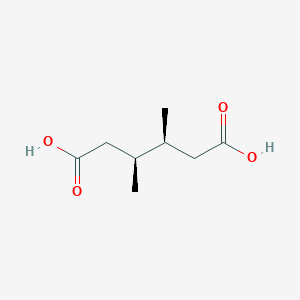


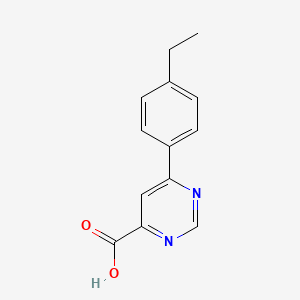

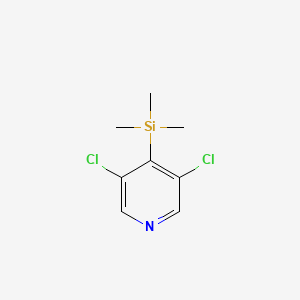
![4-[(4-Chloro-5-iodopyrimidin-2-yl)amino]benzoic acid](/img/structure/B12640561.png)
